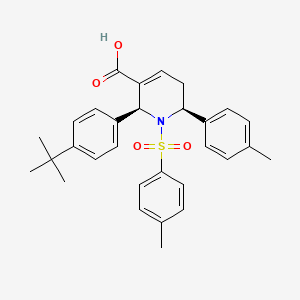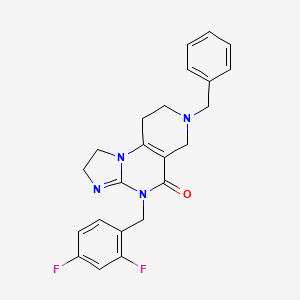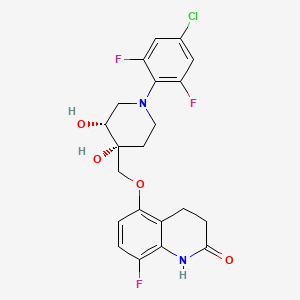
Ácido (2S,6S)-6-(4-terc-butilfenil)-2-(4-metilfenil)-1-(4-metilfenil)sulfonil-3,6-dihidro-2H-piridina-5-carboxílico
Descripción general
Descripción
Lipoprotein-associated phospholipase A2, also known as platelet activating factor acetylhydrolase (PAF-AH) or phospholipase A2 group 7, hydrolyzes glycerophospholipids to produce lyso-PAF/lyso-phosphatidylcholine and short and/or oxidized fatty acids, many of which have pro-inflammatory or pro-oxidative activities. PAF-AH1b2 and 1b3 form a complex with 1b1 to regulate brain development, spermatogenesis, and cancer pathogenesis. P11 is an inhibitor of PAF-AH1b2- and 1b3-mediated hydrolysis of PAF to lyso-PAF (IC50s = 37 and 880 nM, respectively) without significant effect on other brain serine hydrolases. At 10 µM, it has been shown to impair Neuro2a and PC3 tumor cell survival.
PAFAH1b2 is a selective inhibitor of platelet-activating factor acetylhydrolases 1b2 and 1b3. It acts by impairing cancer cell survival.
Aplicaciones Científicas De Investigación
Análisis de Western Blot
Los anticuerpos PAFAH1B2 se utilizan en aplicaciones de Western Blot para detectar la presencia de la proteína PAFAH1B2 en diversas muestras. Esta técnica es crucial para comprender los niveles de expresión de proteínas en diferentes estados de enfermedad, particularmente en trastornos neurológicos donde PAFAH1B2 puede desempeñar un papel {svg_1}.
Ensayo inmunoenzimático (ELISA)
En ELISA, los anticuerpos contra PAFAH1B2 se utilizan para cuantificar la proteína en muestras biológicas. Esta aplicación es significativa para fines de diagnóstico y para monitorear la eficacia de las intervenciones terapéuticas dirigidas a las vías relacionadas con PAFAH1B2 {svg_2}.
Inmunocitoquímica
Los anticuerpos PAFAH1B2 facilitan la visualización de esta proteína dentro de las células, permitiendo a los investigadores estudiar su localización y distribución. Esto es particularmente útil en la investigación de biología celular y patología, donde comprender el posicionamiento intracelular de las proteínas puede brindar información sobre su función {svg_3}.
Inmunohistoquímica
El uso de anticuerpos PAFAH1B2 en inmunohistoquímica permite la detección de esta proteína en secciones de tejido. Esta aplicación es vital para estudiar el papel de la proteína en la arquitectura tisular y la patología, especialmente en el contexto de las enfermedades neurodegenerativas {svg_4}.
Inmunoprecipitación
PAFAH1B2 se puede aislar de mezclas complejas utilizando inmunoprecipitación. Este método es esencial para estudiar las interacciones proteína-proteína e identificar posibles mecanismos reguladores que involucran a PAFAH1B2 {svg_5}.
Investigación de la enfermedad de Alzheimer
La investigación ha demostrado que la pérdida de PAFAH1B2 reduce la generación de amiloide-β, un péptido implicado en la enfermedad de Alzheimer. Esto sugiere que PAFAH1B2 podría ser un objetivo novedoso para estrategias terapéuticas destinadas a reducir los niveles de amiloide-β y potencialmente mitigar la progresión de la enfermedad de Alzheimer {svg_6}.
Inactivación del factor activador de plaquetas (PAF)
PAFAH1B2 juega un papel en la inactivación de PAF, un fosfolípido involucrado en las respuestas inflamatorias. Al catalizar la hidrólisis de PAF, PAFAH1B2 ayuda a regular los procesos inflamatorios, lo que tiene implicaciones para afecciones como el asma y la aterosclerosis {svg_7}.
Desarrollo de fármacos
La actividad enzimática única de PAFAH1B2 en la modulación de lípidos bioactivos presenta oportunidades para el desarrollo de fármacos. Los compuestos que pueden influir en la actividad de PAFAH1B2 pueden servir como tratamientos potenciales para enfermedades donde se interrumpe la señalización lipídica {svg_8}.
Mecanismo De Acción
Target of Action
PAFAH1B2, also known as Platelet Activating Factor Acetylhydrolase 1b Catalytic Subunit 2, is a protein coding gene . The primary target of PAFAH1B2 is the platelet-activating factor (PAF), a potent lipid mediator involved in various biological processes .
Biochemical Pathways
PAFAH1B2 is involved in the innate immune system and vesicle-mediated transport pathways . By inactivating PAF into acetate and LYSO-PAF, it plays a crucial role in the regulation of these pathways .
Pharmacokinetics
It is known that pafah1b2 is expressed in most tissues at variable levels, suggesting a wide distribution throughout the body .
Result of Action
The action of PAFAH1B2 results in the inactivation of PAF, a potent lipid mediator involved in various biological processes . This can have significant effects at the molecular and cellular levels, potentially influencing a range of physiological and pathological processes.
Action Environment
The action of PAFAH1B2 can be influenced by various environmental factors. For instance, its expression levels can vary across different tissues . .
Análisis Bioquímico
Biochemical Properties
(2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid is a catalytic subunit of the PAFAH enzyme complex. It interacts with other subunits, such as alpha and gamma, to form a heterotetrameric enzyme. This enzyme modulates the action of platelet-activating factor by hydrolyzing the acetyl group at the sn-2 position, converting PAF into acetate and lyso-PAF . The compound’s activity and substrate specificity are influenced by its subunit composition, which affects its interaction with other biomolecules .
Cellular Effects
The effects of (2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of platelet-activating factor. This modulation can impact inflammatory responses, cell proliferation, and apoptosis . The compound’s role in hydrolyzing PAF helps regulate these cellular processes, ensuring proper cellular function and homeostasis .
Molecular Mechanism
At the molecular level, (2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid exerts its effects by binding to the sn-2 position of platelet-activating factor and hydrolyzing the acetyl group. This enzymatic activity results in the formation of acetate and lyso-PAF, which are less biologically active than PAF . The compound’s interaction with other subunits of the PAFAH enzyme complex is crucial for its catalytic function and substrate specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of (2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound effectively modulates platelet-activating factor levels and exerts anti-inflammatory effects . At high doses, the compound may cause toxic or adverse effects, including disruptions in cellular function and metabolic processes . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
(2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid is involved in metabolic pathways related to the inactivation of platelet-activating factor. The compound interacts with enzymes such as PAFAH to hydrolyze the acetyl group at the sn-2 position of PAF, converting it into acetate and lyso-PAF . This enzymatic activity affects metabolic flux and metabolite levels, contributing to the regulation of inflammatory responses and other cellular processes .
Transport and Distribution
Within cells and tissues, (2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach target sites to exert its effects .
Subcellular Localization
The subcellular localization of (2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid is primarily in the cytosol, where it interacts with other subunits of the PAFAH enzyme complex . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its substrates and other interacting biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, affecting its enzymatic activity and biological effects .
Propiedades
IUPAC Name |
(2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO4S/c1-20-6-10-22(11-7-20)27-19-18-26(29(32)33)28(23-12-14-24(15-13-23)30(3,4)5)31(27)36(34,35)25-16-8-21(2)9-17-25/h6-18,27-28H,19H2,1-5H3,(H,32,33)/t27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBDPRSHRVANQQ-NSOVKSMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC=C(C(N2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CC=C([C@@H](N2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(E)-but-2-enedioic acid;1-[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B609764.png)
